1,1'-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium)
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Overview
Description
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) is a chemical compound with the molecular formula C22H24N2O6S2 and a molecular weight of 476.56576. This compound is characterized by the presence of two pyridinium rings connected by a 1,2-phenylenebis(methylene) bridge, with each pyridinium ring further substituted with a 2-(2-sulphonatoethyl) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) typically involves the reaction of 1,2-phenylenebis(methylene) with 2-(2-sulphonatoethyl)pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridinium compounds .
Scientific Research Applications
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) include:
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)
- 1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)
- 1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-carboxyethyl)pyridinium)
Uniqueness
The uniqueness of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-(2-sulphonatoethyl) groups enhances its solubility and reactivity, making it suitable for various applications .
Properties
CAS No. |
64794-67-8 |
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Molecular Formula |
C22H24N2O6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[1-[[2-[[2-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-2-yl]ethanesulfonate |
InChI |
InChI=1S/C22H24N2O6S2/c25-31(26,27)15-11-21-9-3-5-13-23(21)17-19-7-1-2-8-20(19)18-24-14-6-4-10-22(24)12-16-32(28,29)30/h1-10,13-14H,11-12,15-18H2 |
InChI Key |
NBKNNGIDZTZNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=CC=C2CCS(=O)(=O)[O-])C[N+]3=CC=CC=C3CCS(=O)(=O)[O-] |
Origin of Product |
United States |
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